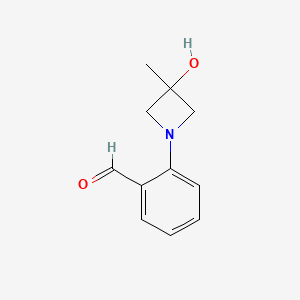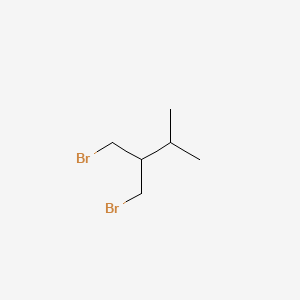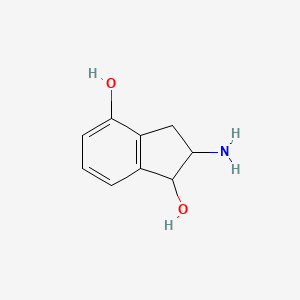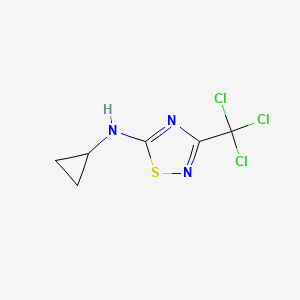
3-((P-tolylthio)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((P-tolylthio)methyl)piperidine is an organic compound with the molecular formula C13H19NS. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a p-tolylthio group attached to the piperidine ring via a methylene bridge. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((P-tolylthio)methyl)piperidine typically involves the reaction of p-tolylthiol with a piperidine derivative. One common method is the nucleophilic substitution reaction where p-tolylthiol reacts with a piperidine derivative in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of commercially available reagents and solvents is common to reduce costs and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-((P-tolylthio)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The p-tolylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-((P-tolylthio)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 3-((P-tolylthio)methyl)piperidine involves its interaction with various molecular targets. The piperidine ring can interact with biological receptors, enzymes, and other proteins, potentially modulating their activity. The p-tolylthio group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. Specific pathways and targets depend on the biological context and the specific application being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid with a piperidine nucleus, known for its bio-enhancing properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Matrine: Another piperidine alkaloid with various biological activities.
Uniqueness
3-((P-tolylthio)methyl)piperidine is unique due to the presence of the p-tolylthio group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other piperidine derivatives, which may lack this functional group and therefore exhibit different reactivity and applications .
Propriétés
Formule moléculaire |
C13H19NS |
|---|---|
Poids moléculaire |
221.36 g/mol |
Nom IUPAC |
3-[(4-methylphenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C13H19NS/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-10H2,1H3 |
Clé InChI |
VGCMVZLSOZCUNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)

![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)


![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)


![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)




